molecular formula C31H38N2O5 B383634 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B383634
M. Wt: 518.6g/mol
InChI Key: DGMDQVQTCCMKLT-BYCLXTJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps. One common method includes the reaction of 4-(allyloxy)-2-methylbenzoic acid with 4-tert-butylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrrol-2-one structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
  • 4-(2-(4-(allyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-propoxybenzoate
  • 4-allyloxy-2-hydroxybenzophenone

Uniqueness

5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C31H38N2O5

Molecular Weight

518.6g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H38N2O5/c1-6-17-38-24-11-12-25(21(2)20-24)28(34)26-27(22-7-9-23(10-8-22)31(3,4)5)33(30(36)29(26)35)14-13-32-15-18-37-19-16-32/h6-12,20,27,34H,1,13-19H2,2-5H3/b28-26+

InChI Key

DGMDQVQTCCMKLT-BYCLXTJYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)/O

SMILES

CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)O

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)O

Origin of Product

United States

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